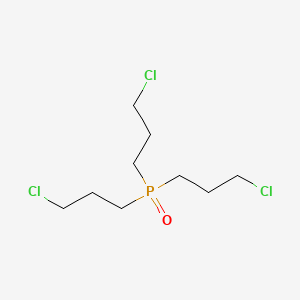
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane is a chlorinated organophosphorus compound widely used as a flame retardant and plasticizer. It is commonly added to polyurethane foams and other consumer products to enhance their fire resistance. This compound is known for its effectiveness in reducing flammability and is often used as a replacement for more toxic brominated flame retardants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane is typically synthesized through the reaction of propylene oxide with phosphoryl chloride. This reaction produces a mixture of products, with the tris(2-chloro-1-methylethyl) isomer being the most dominant. The reaction conditions generally involve the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where propylene oxide and phosphoryl chloride are combined under controlled conditions. The mixture is then purified to isolate the desired isomer. The process is optimized to maximize yield and minimize the production of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and coatings.
Mécanisme D'action
The mechanism by which tris(3-chloropropyl)(oxo)-lambda~5~-phosphane exerts its flame-retardant effects involves the release of chlorine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-chloro-1-methylethyl) phosphate: Another chlorinated organophosphorus flame retardant with similar applications.
Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate: A related compound with slightly different chemical properties.
Tris(2-chloropropyl) phosphate: Another isomer with similar flame-retardant properties.
Uniqueness
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane is unique in its specific isomeric form, which provides distinct chemical and physical properties. Its effectiveness as a flame retardant and its relatively lower toxicity compared to brominated flame retardants make it a preferred choice in many applications .
Propriétés
Numéro CAS |
65419-91-2 |
|---|---|
Formule moléculaire |
C9H18Cl3OP |
Poids moléculaire |
279.6 g/mol |
Nom IUPAC |
1-[bis(3-chloropropyl)phosphoryl]-3-chloropropane |
InChI |
InChI=1S/C9H18Cl3OP/c10-4-1-7-14(13,8-2-5-11)9-3-6-12/h1-9H2 |
Clé InChI |
ASFWMJNIGACGJD-UHFFFAOYSA-N |
SMILES canonique |
C(CP(=O)(CCCCl)CCCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


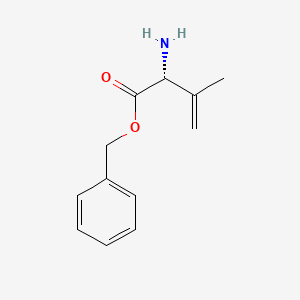

![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)


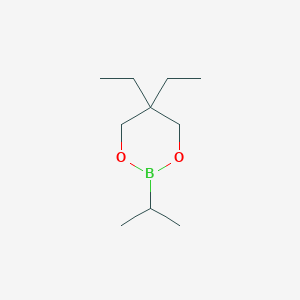
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
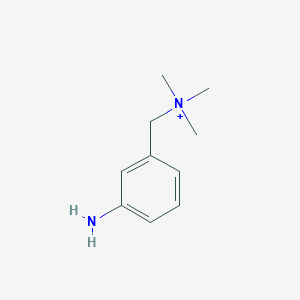
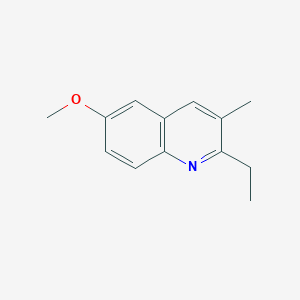

![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
